

Understanding the chemical structure and properties of Leriglitzzone Hydrochloride

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Compound of Interest

Compound Name: *Leriglitzzone Hydrochloride*

Cat. No.: *B586586*

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An In-Depth Technical Guide to **Leriglitzzone Hydrochloride**

Introduction

Leriglitzzone (MIN-102) is a novel, orally bioavailable, selective peroxisome proliferator-activated receptor-gamma (PPAR γ) agonist with the ability to penetrate the blood-brain barrier (BBB).[1][2] As a metabolite of pioglitazone, it has been developed for the treatment of central nervous system (CNS) disorders, demonstrating a favorable safety profile and the capacity for significant PPAR γ engagement within the CNS.[3] Its therapeutic potential is being explored in several neurodegenerative diseases, including X-linked adrenoleukodystrophy (X-ALD), Friedreich's Ataxia (FA), and Rett syndrome.[3][4] This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and clinical development of **Leriglitzzone Hydrochloride**.

Chemical Structure and Physicochemical Properties

Leriglitzzone is a small molecule belonging to the thiazolidinedione class.[4] It is the hydrochloride salt of the active metabolite M-IV of pioglitazone.[5]

Chemical Identity

A summary of the chemical identifiers for Leriglitzzone and its hydrochloride salt is presented below.

Identifier	Value	Reference
IUPAC Name	5-[[4-[2-[5-(1-hydroxyethyl)-2-pyridinyl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione	[2]
Synonyms	MIN-102, Hydroxypioglitazone, NEZGLYAL	[1][2][4]
CAS Registry Number	146062-46-6 (Leriglitzazone)	[2]
Molecular Formula	C ₁₉ H ₂₀ N ₂ O ₄ S	[2][6][7]
Molecular Weight	372.44 g/mol	[7]
Molecular Formula (HCl Salt)	C ₁₉ H ₂₀ N ₂ O ₄ S · HCl	[6][8]
Molecular Weight (HCl Salt)	408.9 g/mol	[6][8]

Physicochemical Data

Quantitative physicochemical properties are summarized in the table below.

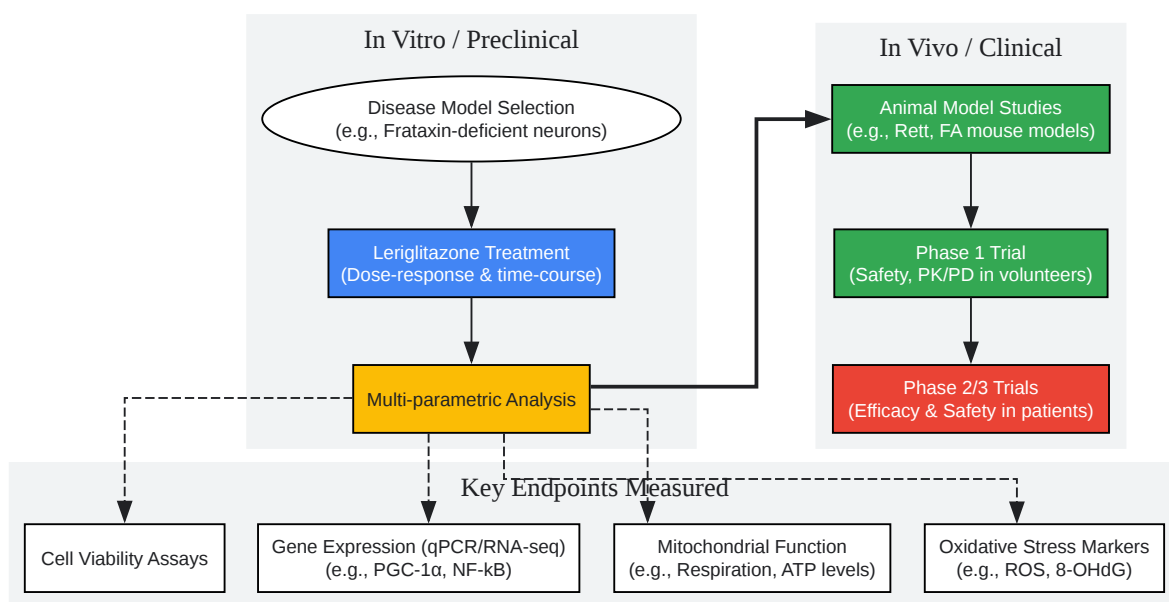
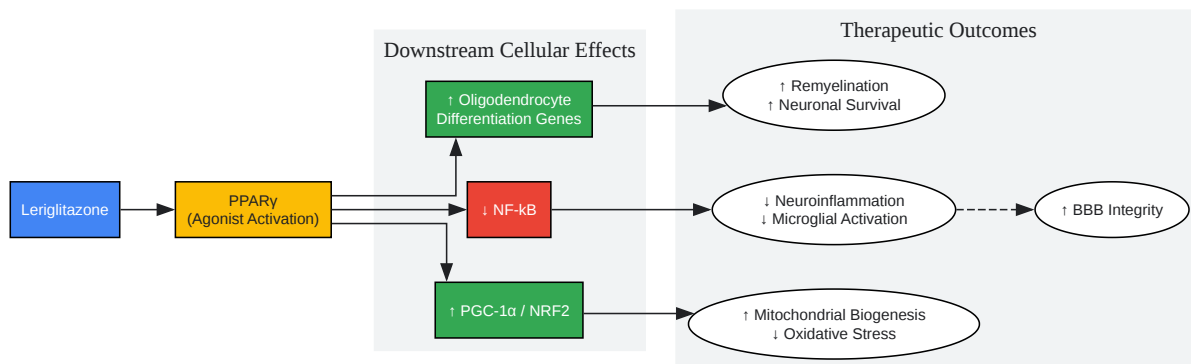
Property	Value	Reference
EC ₅₀	9 µM (for PPAR γ agonism)	[1]
Stereochemistry	Racemic mixture	[6][7]
Optical Activity	(+/-)	[6][7]

Mechanism of Action and Signaling Pathways

Leriglitzazone's primary mechanism of action is as a selective and potent PPAR γ agonist.[3][9] Activation of PPAR γ , a nuclear receptor and transcription factor, modulates the expression of a multitude of genes involved in critical cellular processes, leading to pleiotropic effects that counteract the pathophysiology of neurodegenerative diseases.[5]

The key pathways modulated by Leriglitzazone include:

- Mitochondrial Biogenesis and Function: By activating the PPAR γ /PGC-1 α pathway, Leriglitazone restores mitochondrial function and energy production.[\[3\]](#) This is crucial in diseases like Friedreich's Ataxia, which are characterized by mitochondrial dysfunction.[\[3\]](#)
[\[10\]](#)
- Anti-inflammatory Effects: It reduces neuroinflammation by decreasing the levels of nuclear factor- κ B (NF- κ B) and subsequently reducing macrophage and microglial activation.[\[3\]](#)[\[5\]](#)
- Antioxidant Effects: The compound helps decrease oxidative stress, a common pathology in neurodegenerative disorders.[\[3\]](#)[\[5\]](#)[\[9\]](#) In models of Friedreich's Ataxia, it normalizes NRF2 levels, which are crucial for protection against oxidative stress.[\[10\]](#)
- Myelination and Neuroprotection: Leriglitazone promotes the differentiation and survival of oligodendrocytes, the cells responsible for myelination in the CNS.[\[3\]](#)[\[9\]](#) It also prevents demyelination and axonal degeneration, contributing to overall neuronal survival.[\[2\]](#)[\[3\]](#)
- Blood-Brain Barrier Integrity: The drug reduces monocyte adhesion to endothelial cells of the BBB, a key mechanism in preventing the BBB disruption that initiates cerebral ALD (cALD).
[\[3\]](#)



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